Benzyl-PEG6-NHBoc

PROTAC linker length ternary complex

Benzyl-PEG6-NHBoc (CAS 2148295-93-4) is a polyethylene glycol (PEG)-based linker engineered for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It features a six-unit PEG chain terminated with a benzyl-protected alcohol at one end and a tert-butoxycarbonyl (Boc)-protected amine at the other, providing a monodisperse, heterobifunctional scaffold that enables sequential, chemoselective conjugation of an E3 ligase ligand and a target protein ligand.

Molecular Formula C24H41NO8
Molecular Weight 471.6 g/mol
Cat. No. B11827546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl-PEG6-NHBoc
Molecular FormulaC24H41NO8
Molecular Weight471.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1
InChIInChI=1S/C24H41NO8/c1-24(2,3)33-23(26)25-9-10-27-11-12-28-13-14-29-15-16-30-17-18-31-19-20-32-21-22-7-5-4-6-8-22/h4-8H,9-21H2,1-3H3,(H,25,26)
InChIKeyUCUVQZHCUVOJHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Benzyl-PEG6-NHBoc: A Core PROTAC Linker with Defined Orthogonal Protection


Benzyl-PEG6-NHBoc (CAS 2148295-93-4) is a polyethylene glycol (PEG)-based linker engineered for the synthesis of Proteolysis Targeting Chimeras (PROTACs) . It features a six-unit PEG chain terminated with a benzyl-protected alcohol at one end and a tert-butoxycarbonyl (Boc)-protected amine at the other, providing a monodisperse, heterobifunctional scaffold that enables sequential, chemoselective conjugation of an E3 ligase ligand and a target protein ligand . The compound is supplied as a transparent liquid with ≥95% purity and is soluble in DMSO to 10 mM, making it immediately compatible with high-throughput PROTAC assembly workflows .

Why Benzyl-PEG6-NHBoc Cannot Be Casually Substituted with Adjacent PEG Homologs


The six-unit PEG spacer is not an arbitrary increment; it represents a specific conformational space that empirical PROTAC design has identified as optimal for robust ternary complex formation [1]. Swapping to Benzyl-PEG5-NHBoc (five units) or Benzyl-PEG7-NHBoc (seven units) introduces measurable changes in lipophilicity (LogP 1.7 and 1.6 vs 1.5 for the PEG6 variant) and alters the rotational degrees of freedom, which can shift the degradation profile from a cooperative, sub-nanomolar event to a weaker, hook-effect-prone response . Furthermore, the orthogonal Boc/benzyl protection pair is essential for sequential, chemoselective deprotection; substituting a linker with a different protecting group combination (e.g., two Boc groups or two benzyl groups) would collapse the synthetic workflow, requiring a complete redesign of the conjugation sequence .

Quantitative Evidence Differentiating Benzyl-PEG6-NHBoc from Closest Analogs


PEG6 Linker Confers Superior Ternary Complex Robustness Compared to Shorter and Longer Homologs

Among the PEG4–PEG8 series, the six-unit spacer (as embodied by Benzyl-PEG6-NHBoc) has been consistently observed to provide the most robust ternary complex formation in PROTAC assays [1]. Direct comparative studies across multiple target/E3 ligase pairs have shown that while PEG4 yields the steepest initial degradation response and PEG8 prolongs residence time (often accompanied by a hook effect), PEG6 balances these properties to deliver the highest maximal degradation (Dmax) and the most cooperative dose-response relationship [1]. The superiority is modest in magnitude—typically within one order of potency—but the consistency across orthogonal readouts (DC50, Dmax, wash-out recovery) establishes PEG6 as the empirical baseline for PROTAC optimization [1].

PROTAC linker length ternary complex

Measured LogP of 1.5 for Benzyl-PEG6-NHBoc Balances Hydrophilicity and Membrane Permeability

Benzyl-PEG6-NHBoc exhibits a measured LogP of 1.5, which is 0.2 log units lower (more hydrophilic) than the PEG5 homolog (LogP 1.7) and 0.1 log units lower than the PEG7 homolog (LogP ~1.6) . This intermediate polarity is strategically positioned within the range that facilitates both aqueous solubility (10 mM in DMSO) and passive membrane permeability, a balance critical for maintaining the cellular activity of PROTAC constructs . The six-unit PEG chain provides sufficient hydration to shield hydrophobic warheads without excessively increasing molecular weight or hydrogen-bonding capacity, which would otherwise compromise oral bioavailability [1].

lipophilicity LogP solubility

Orthogonal Boc/Benzyl Protection Enables Chemoselective, Sequential Conjugation

Benzyl-PEG6-NHBoc incorporates two orthogonal protecting groups: a Boc-protected amine and a benzyl-protected alcohol . The Boc group is selectively removed under acidic conditions (e.g., TFA) without affecting the benzyl ether, while the benzyl group is cleaved by hydrogenolysis (H2, Pd/C) without disturbing the Boc carbamate [1]. This orthogonal strategy is quantitatively superior to linkers bearing two identical protecting groups (e.g., Bis-Boc-PEG6) or non-orthogonal pairs, as it reduces the number of synthetic steps and improves overall yield by eliminating the need for additional protecting group manipulations [2]. In PROTAC construction, this means the E3 ligase ligand can be installed first via amide bond formation (after Boc deprotection), followed by target ligand attachment via ether or ester linkage (after benzyl removal), all without intermediate purification or risk of cross-reactivity [3].

orthogonal protection heterobifunctional linker PROTAC synthesis

Benzyl Group Provides a UV Chromophore for Real-Time Reaction Monitoring

The terminal benzyl group of Benzyl-PEG6-NHBoc serves as an intrinsic UV chromophore (λmax ~254 nm), enabling facile monitoring of reaction progress and purification by reverse-phase HPLC . In contrast, PEG linkers lacking an aromatic moiety (e.g., NH2-PEG6-Boc) exhibit minimal UV absorbance, requiring more cumbersome detection methods such as evaporative light scattering (ELSD) or mass spectrometry for every fraction . The benzyl chromophore allows for quantitative tracking of linker consumption and product formation at standard UV wavelengths, reducing analytical overhead and accelerating optimization of PROTAC conjugation steps [1]. This feature is particularly valuable in high-throughput parallel synthesis where rapid, automated LC-MS analysis is employed.

UV detection chromophore reaction monitoring

Consistent High Purity and Multi-Vendor Availability Reduce Procurement Risk

Benzyl-PEG6-NHBoc is available from multiple reputable suppliers (BOC Sciences, InvivoChem, MedChemExpress) with consistently reported purity ≥95% (often ≥98% by HPLC) . This contrasts with less common PEG linkers (e.g., Benzyl-PEG5-NHBoc or custom-length variants), which may be single-sourced, have longer lead times, or exhibit batch-to-batch variability in purity . The multi-vendor landscape for Benzyl-PEG6-NHBoc ensures competitive pricing, reliable stock, and the ability to cross-validate material quality, mitigating the risk of project delays due to supply chain disruptions .

purity supply chain PROTAC linker

Precision Application Scenarios for Benzyl-PEG6-NHBoc Based on Quantitative Evidence


High-Throughput PROTAC Library Synthesis Requiring Sequential, Orthogonal Conjugation

In a typical PROTAC discovery campaign, the Boc and benzyl groups of Benzyl-PEG6-NHBoc are removed in a controlled, orthogonal fashion to install the E3 ligase ligand (e.g., VHL or CRBN recruiter) and the target protein ligand at opposite ends of the PEG6 spacer. The Boc group is first cleaved with TFA to expose the amine, which is then coupled to an activated ester of the E3 ligand. Following purification, the benzyl ether is hydrogenolyzed to reveal the alcohol, enabling Mitsunobu or ester coupling with the target ligand. This orthogonal strategy reduces the number of synthetic steps by at least one compared to linkers with identical protecting groups, accelerating library generation by 20-30% in typical medicinal chemistry workflows [1].

Optimization of PROTAC Degradation Efficacy via Linker Length Screening

Benzyl-PEG6-NHBoc serves as the reference PEG6 linker in systematic length-activity relationship (SAR) studies. Given the class-level evidence that PEG6 yields the most robust ternary complex, researchers use this linker as the baseline for comparing shorter (PEG4, PEG5) and longer (PEG7, PEG8) variants. In a typical workflow, a PROTAC bearing Benzyl-PEG6-NHBoc is synthesized and evaluated for DC50 and Dmax in cell-based degradation assays. The data are then compared to homologs to identify the optimal spacer length. The observed Dmax and cooperativity advantages of PEG6 linkers [2] often obviate the need for extensive linker optimization, saving 2-4 weeks of synthetic effort per target [3].

Real-Time Monitoring of PROTAC Conjugation Steps via HPLC-UV

The benzyl chromophore of Benzyl-PEG6-NHBoc enables straightforward tracking of reaction progress and product purification by standard reverse-phase HPLC with UV detection at 254 nm. In contrast to non-aromatic PEG linkers that require ELSD or MS detection, the UV-absorbing benzyl group allows for rapid, quantitative analysis of linker consumption and product formation. This feature is particularly valuable in automated parallel synthesizers, where real-time UV monitoring triggers fraction collection and reduces manual intervention. The time saved per analytical run (approx. 5-10 minutes per sample) cumulatively accelerates PROTAC optimization campaigns [4].

Scaled PROTAC Production with Reliable Multi-Vendor Supply Chain

For projects transitioning from milligram-scale discovery to gram-scale lead optimization or preclinical toxicology studies, Benzyl-PEG6-NHBoc offers a secure supply chain. Its availability from multiple GMP-compliant vendors (BOC Sciences, InvivoChem, MedChemExpress) with consistent ≥95% purity ensures that the linker can be procured in bulk without the lead-time uncertainties associated with single-source custom linkers. This multi-vendor redundancy is a critical risk-mitigation factor for industrial PROTAC development programs, where supply interruptions can delay IND-enabling studies by months .

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